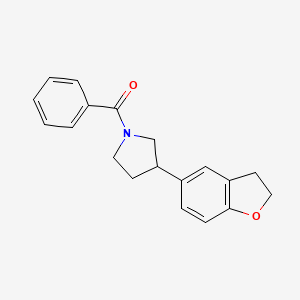

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine

Description

Properties

IUPAC Name |

[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c21-19(14-4-2-1-3-5-14)20-10-8-17(13-20)15-6-7-18-16(12-15)9-11-22-18/h1-7,12,17H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCJLKDANRNAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC3=C(C=C2)OCC3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrrolidine Intermediates

Patent WO2009125426A2 details the synthesis of Darifenacin analogs, which share structural homology with the target compound. A pivotal step involves condensing (3R)-pyrrolidin-3-ol (XX ) with 5-(2-bromoethyl)-2,3-dihydrobenzofuran in acetonitrile or toluene using potassium carbonate and tetra-n-butylammonium bromide (TBAB) as a phase-transfer catalyst. This alkylation proceeds via nucleophilic substitution, yielding (3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol (XXV ) with 67.9% yield after purification.

Critical considerations :

Benzoylation of Pyrrolidine Amines

Following alkylation, the secondary amine in XXV undergoes benzoylation. While not explicitly described in the cited sources, analogous procedures from US5096890A suggest using benzoyl chloride in dichloromethane with a base like triethylamine to acylate the pyrrolidine nitrogen. The reaction typically proceeds at 0–25°C, achieving near-quantitative yields under inert conditions.

Stereochemical Inversion and Configuration Control

The configuration at the pyrrolidine C3 position is critical for biological activity. Patent WO2009125426A2 outlines a Mitsunobu-like reaction to invert the stereochemistry of (3R)-XXV to the (3S)-configured intermediate (XXVI ). Treating XXV with triphenylphosphine, diethyl azodicarboxylate (DEAD), and benzoic acid in toluene at 0°C followed by hydrolysis with lithium hydroxide in methanol yielded XXVI with 89% HPLC purity.

Mechanistic insights :

- The Mitsunobu reaction proceeds via oxidative formation of an oxyphosphonium intermediate, enabling SN2 displacement and inversion.

- Hydrolysis of the benzoate ester under basic conditions regenerates the alcohol with retained configuration.

Comparative Analysis of Synthetic Routes

The cycloaddition route offers superior stereoselectivity but requires post-synthetic modifications to install the benzoyl group. In contrast, alkylation followed by benzoylation provides a more straightforward pathway but necessitates resolution of racemic mixtures if chiral centers are present.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

Neuroprotective Properties

Research has indicated that derivatives of 2,3-dihydro-1-benzofuran, which includes the benzofuran moiety present in 1-benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine, exhibit neuroprotective effects. These compounds have shown potential in protecting against oxidative stress and neurodegenerative conditions such as stroke and traumatic brain injury. Studies have demonstrated that certain analogues can inhibit lipid peroxidation and scavenge free radicals effectively, suggesting their utility as neuroprotective agents .

Antioxidant Activity

The antioxidant properties of compounds containing the benzofuran structure make them valuable in combating oxidative stress-related diseases. The ability to scavenge reactive oxygen species (ROS) positions these compounds as candidates for therapeutic interventions in conditions like Alzheimer's disease and other neurodegenerative disorders .

Analgesic and Anti-inflammatory Effects

Preliminary studies have suggested that compounds similar to this compound may possess analgesic and anti-inflammatory properties. These effects could be attributed to the modulation of inflammatory pathways, making them potential candidates for pain management therapies .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a versatile building block in organic synthesis. Its unique structure allows for various transformations that can lead to the synthesis of complex molecules. The pyrrolidine ring is particularly useful in constructing diverse heterocyclic compounds, which are prevalent in pharmaceuticals .

Total Synthesis of Natural Products

The compound can be employed in the total synthesis of natural products due to its structural features that facilitate cyclization and functional group transformations. This application is crucial for developing new drugs derived from natural sources .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Study on Neuroprotection | Demonstrated that benzofuran derivatives protected against oxidative stress-induced neuronal damage | Potential treatment for neurodegenerative diseases |

| Antioxidant Activity Assessment | Showed significant scavenging activity against ROS | Useful in formulations aimed at reducing oxidative damage |

| Synthesis of Heterocycles | Utilized as a precursor for synthesizing complex heterocycles | Important for drug development |

Mechanism of Action

The mechanism of action of 1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

- Pyrrolidine vs. Pyrrolidine-2,3-dione : The target compound’s pyrrolidine core lacks the diketone functionality seen in , reducing polarity but increasing flexibility .

- Substituent Effects : The 2,3-dihydrobenzofuran group in the target compound may enhance metabolic stability compared to simple benzyl or bromophenyl substituents in analogues like BD296022 .

Computational and Experimental Insights

Computational Predictions

For example:

- Correlation Energy : DFT-based calculations () could estimate stability and reactivity, particularly for the pyrrolidine ring’s nitrogen center.

Biological Activity

1-Benzoyl-3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine is a compound of interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound consists of a pyrrolidine ring substituted with a benzoyl group and a 2,3-dihydro-1-benzofuran moiety. This structural arrangement is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research has shown that pyrrolidine derivatives exhibit varying degrees of antimicrobial activity. For instance, a study highlighted that certain pyrrolidine derivatives demonstrated significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Sodium Pyrrolidide | 0.0039 | Staphylococcus aureus |

| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | Escherichia coli |

Neuroprotective Effects

Another area of interest is the neuroprotective properties of benzofuran derivatives. A related compound demonstrated protective effects against head injuries in mice, showcasing its potential in treating neurodegenerative conditions . The mechanisms involved include the inhibition of lipid peroxidation and scavenging of superoxide radicals.

Pain Management

Recent studies have indicated that compounds similar to this compound may have analgesic properties. For example, a benzofuran derivative was found to reverse neuropathic pain in animal models without affecting locomotor behavior . This suggests a targeted action on pain pathways, possibly through cannabinoid receptor interactions.

Study on Antimicrobial Efficacy

In a comparative study, various pyrrolidine derivatives were tested for their antimicrobial efficacy. The results indicated that modifications in the molecular structure significantly influenced bioactivity. The study concluded that halogen substitutions enhanced antimicrobial properties .

Neuroprotective Activity Assessment

A series of analogs were evaluated for their neuroprotective effects using models of oxidative stress. The most effective compounds exhibited high brain penetration and significant antioxidant activity, which are critical for therapeutic applications in neurological disorders .

Q & A

Q. Methodological Answer :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., dihydrobenzofuran protons at δ 6.75–7.61 ppm ; pyrrolidine ring protons at δ 3.30–3.33 ppm ).

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₇BrN₂O₂: 373.2438 ).

- HPLC-PDA : Assess purity (>95%) using reversed-phase C18 columns with acetonitrile/water gradients.

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?

Q. Methodological Answer :

- Modify substituents : Replace the benzoyl group with electron-withdrawing groups (e.g., nitro) to enhance metabolic stability .

- LogP optimization : Introduce hydrophilic moieties (e.g., hydroxyl groups) to improve solubility, monitored via shake-flask assays.

- In vitro ADME profiling : Use Caco-2 cell monolayers for permeability studies and liver microsomes for metabolic stability assays. Compare pharmacokinetic parameters (e.g., t₁/₂, AUC) across analogs .

Basic: What in vitro assays are suitable for initial evaluation of biological activity?

Q. Methodological Answer :

- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates.

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 µM concentrations.

- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCR targets) .

Advanced: How can contradictory data in biological activity between analogs be systematically resolved?

Q. Methodological Answer :

- Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ trends.

- Off-target profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended interactions.

- Crystallographic analysis : Resolve X-ray structures of analogs bound to targets to identify steric or electronic mismatches .

Basic: What computational tools are effective for predicting the compound’s reactivity and stability?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., Gaussian 16) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water models to assess hydrolytic stability.

- CHELPG charges : Map electrostatic potential surfaces to identify hydrogen-bonding motifs .

Advanced: What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?

Q. Methodological Answer :

- Catalyst loading optimization : Reduce Pd catalyst from 5 mol% to 1 mol% in coupling reactions to lower costs .

- Continuous flow systems : Implement tubular reactors for exothermic steps (e.g., Grignard reactions) to improve safety and yield.

- Crystallization engineering : Use anti-solvent addition (e.g., water in THF) to enhance purity and particle size uniformity .

Basic: How can researchers validate the absence of toxic intermediates in the synthesis pathway?

Q. Methodological Answer :

- LC-MS monitoring : Track byproducts (e.g., brominated impurities in Suzuki reactions) .

- Ames test : Assess mutagenicity of isolated intermediates using Salmonella typhimurium strains TA98/TA100.

- Elemental analysis : Confirm absence of heavy metals (e.g., Pd residues) via ICP-MS .

Advanced: What interdisciplinary approaches integrate this compound into materials science or nanotechnology applications?

Q. Methodological Answer :

- Self-assembled monolayers (SAMs) : Functionalize gold nanoparticles via thiol-terminated analogs for biosensing.

- Polymer composites : Co-polymerize with PEG-diacrylate to create drug-eluting hydrogels.

- Photodynamic therapy : Conjugate with porphyrin derivatives and evaluate singlet oxygen generation under UV-Vis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.